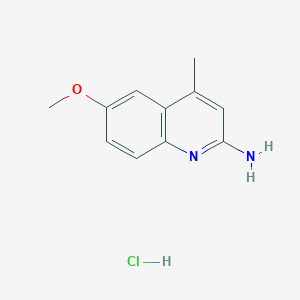

2-Amino-6-methoxy-4-methylquinoline hydrochloride

Description

2-Amino-6-methoxy-4-methylquinoline hydrochloride (CAS: 1172331-53-1) is a quinoline derivative with the molecular formula C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g/mol. Its structure features an amino group at position 2, a methoxy group at position 6, and a methyl group at position 4, all on a quinoline backbone. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. It is supplied by LEAP CHEM CO., LTD., a reputable supplier of fine chemicals for industrial and academic use .

Properties

CAS No. |

1172331-53-1 |

|---|---|

Molecular Formula |

C11H13ClN2O |

Molecular Weight |

224.68 g/mol |

IUPAC Name |

6-methoxy-4-methylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C11H12N2O.ClH/c1-7-5-11(12)13-10-4-3-8(14-2)6-9(7)10;/h3-6H,1-2H3,(H2,12,13);1H |

InChI Key |

KFTNBMOLFAOJTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis from 4-Chloro-6-methoxy-2-methylquinoline

One common method for synthesizing 2-Amino-6-methoxy-4-methylquinoline involves the reaction of 4-chloro-6-methoxy-2-methylquinoline with ammonia or amines. The general procedure includes:

One-Pot Method Using Cyanuric Chloride

Another innovative approach is the one-pot synthesis method utilizing cyanuric chloride and dimethyl malonate, followed by hydrolysis and acidification:

-

- Step 1 : Combine cyanuric chloride with dimethyl malonate in a suitable solvent (e.g., dichloromethane) while controlling the temperature.

- Step 2 : Add an alkali solution and stir to form an intermediate compound.

- Step 3 : Recover the solvent and add hydrochloric acid and ammonia to adjust pH and promote reaction completion.

- Step 4 : Finally, add sodium hydroxide in methanol, followed by acidification to obtain the desired product.

Yield :

Alternative Synthesis via Phosphorus Oxychloride

A more traditional route involves using phosphorus oxychloride as a reagent:

-

- A mixture of starting materials is heated with phosphorus oxychloride to facilitate chlorination.

- The resulting product is then neutralized with aqueous ammonia.

Yield :

Comparative Analysis of Methods

The following table summarizes the key aspects of the different preparation methods discussed:

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Synthesis from 4-Chloro-6-methoxy-2-methylquinoline | Ammonia, Ethanol/Methanol | 180°C, several hours | Up to 82% | Variable |

| One-Pot Method | Cyanuric Chloride, Dimethyl Malonate | Controlled temperature | ~75% | >98% |

| Phosphorus Oxychloride Method | Phosphorus Oxychloride | Heating, neutralization | >97% | High |

Chemical Reactions Analysis

Oxidation Reactions

The amino and methoxy groups facilitate oxidation under controlled conditions:

| Reagent/Conditions | Products Formed | Key Findings | References |

|---|---|---|---|

| KMnO₄ (acidic/neutral conditions) | Quinoline-N-oxide derivatives | Introduces oxygen at the nitrogen atom; regioselectivity depends on pH. | |

| H₂O₂ (catalytic Fe³⁺) | Hydroxylated quinoline derivatives | Generates hydroxyl groups at C3/C5 positions via radical intermediates. |

Mechanistic Insight :

-

Oxidation at the amino group proceeds through a two-electron transfer pathway, forming resonance-stabilized intermediates.

-

Methoxy groups direct electrophilic attack to para/ortho positions during hydroxylation .

Reduction Reactions

The quinoline ring and substituents undergo selective reduction:

Notable Observation :

Substitution Reactions

The amino and methoxy groups participate in nucleophilic and electrophilic substitutions:

Synthetic Utility :

Condensation and Cyclization

The compound participates in annulation and cycloaddition reactions:

Mechanistic Insight :

Acid/Base-Mediated Transformations

Protonation and deprotonation modulate reactivity:

| Condition | Outcome | Applications | References |

|---|---|---|---|

| HCl (aqueous) | Stabilizes hydrochloride salt | Enhances solubility for biological assays. | |

| NaOH (pH > 10) | Free base formation | Facilitates nucleophilic substitutions. |

Biological Activity Correlation

Derivatives of this compound show structure-dependent bioactivity:

| Modified Position | Biological Activity | EC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|---|

| C6 (methoxy → F) | Antimalarial (Plasmodium falciparum) | 21.0 | >200 | |

| C2 (amino → Br) | Antiviral (HIV-1 latency reversal) | 38.6 | N/A |

Key Trend :

Stability and Degradation

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Amino-6-methoxy-4-methylquinoline hydrochloride is primarily utilized as an intermediate in the synthesis of more complex quinoline derivatives. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Synthesis Pathways:

- The compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions, which allow for the introduction of different functional groups.

Biology

Research indicates that this compound exhibits notable biological activities, particularly:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Listeria monocytogenes | 25 |

| Bacillus cereus | 50 |

| Salmonella enterica | 75 |

| Shigella sonnei | 100 |

These findings suggest potential applications in treating bacterial infections .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential use in cancer therapy. Studies have shown that it can inhibit specific enzymes involved in cancer metabolism, suggesting a role in targeting metabolic pathways critical for tumor growth .

Medicine

The medicinal applications of 2-Amino-6-methoxy-4-methylquinoline hydrochloride are particularly promising:

- Drug Development : Its structure serves as a scaffold for designing new pharmaceuticals aimed at treating conditions such as infections and cancer. Research into its pharmacological properties is ongoing, with studies focusing on improving efficacy and reducing toxicity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Amino-6-methoxy-4-methylquinoline hydrochloride against a panel of clinically relevant pathogens. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The study found that it inhibited cell proliferation effectively and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-4-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Amino-6-methoxy-4-methylquinoline HCl | 2-NH₂, 6-OCH₃, 4-CH₃ | C₁₁H₁₃ClN₂O | 224.69 |

| 4-Chloro-6,7-dimethoxyquinoline | 4-Cl, 6-OCH₃, 7-OCH₃ | C₁₁H₁₀ClNO₂ | 223.66 |

| 6-Chloro-4-hydrazino-2-methylquinoline HCl | 6-Cl, 4-NHNH₂, 2-CH₃ | C₁₀H₁₁Cl₂N₃ | 244.12 |

| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline | 2-ClPh, 3-PhOCH₃, 4-NH₂ | C₂₂H₁₈ClN₂O | 368.85 |

Key Observations :

- Substituent Effects: The target compound’s amino and methoxy groups favor hydrogen bonding and moderate lipophilicity, whereas chloro substituents (e.g., in 4-Chloro-6,7-dimethoxyquinoline) increase electron-withdrawing effects and reactivity in nucleophilic substitutions .

- Hydrochloride Salt: Unlike neutral quinoline derivatives, the hydrochloride form improves aqueous solubility, a critical factor in drug formulation .

Key Observations :

- Thermal Stability: 4-Chloro-6,7-dimethoxyquinoline exhibits a higher melting point (403–404 K) than the target compound, likely due to stronger crystal packing from dual methoxy groups .

- Synthetic Complexity : Pd-catalyzed methods (e.g., for 4k in ) are costlier and require specialized catalysts compared to acid-mediated syntheses (e.g., POCl₃ in ).

Key Observations :

- Amino Group Utility: The amino group in the target compound enables conjugation reactions, useful in drug derivatization.

- Methoxy vs.

Biological Activity

2-Amino-6-methoxy-4-methylquinoline hydrochloride is a compound of growing interest in medicinal chemistry due to its notable biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C_{11}H_{12}ClN_{3}O and a molecular weight of approximately 224.69 g/mol. Its structure features a quinoline core, characterized by a fused bicyclic system that includes a benzene ring and a pyridine ring. The presence of an amino group at position 2 and a methoxy group at position 6 contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that 2-Amino-6-methoxy-4-methylquinoline hydrochloride exhibits significant antimicrobial properties. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve interference with bacterial DNA synthesis or function, akin to other quinoline derivatives.

Antimalarial Activity

The compound is particularly noteworthy for its antimalarial activity. Its structural similarities to established antimalarial agents suggest potential efficacy against Plasmodium species, the parasites responsible for malaria. Comparative studies have demonstrated that modifications to the quinoline structure can enhance its potency against malaria-causing parasites .

In vitro studies have reported effective concentrations (EC50) for various derivatives, highlighting the impact of specific substituents on biological activity:

| Compound Name | R Group | EC50 (nM) | Activity |

|---|---|---|---|

| Compound 9 | 4-NO₂ | 28.6 ± 0.9 | Antimalarial |

| Compound 8 | H | 41.2 ± 5.3 | Antimalarial |

| Compound 21 | 3,4,5-trimethoxy | 38.6 ± 1.8 | Antimalarial |

These findings indicate that structural modifications can significantly influence the compound's efficacy against malaria .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated how different substitutions at various positions on the quinoline ring affect biological activity. For instance:

- Methoxy Substitution : The presence of the methoxy group at position 6 has been shown to enhance solubility and bioavailability, which are critical factors for drug efficacy.

- Fluorine Substitution : Introduction of fluorine atoms at specific positions has resulted in increased antiplasmodial activity compared to methoxylated analogues, indicating that halogenation can be a potent strategy for enhancing pharmacological effects .

Case Studies

Several studies have explored the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that derivatives of quinoline compounds exhibited varying degrees of antimicrobial activity, with some showing significant inhibition against Staphylococcus aureus and Escherichia coli.

- Antimalarial Evaluation : A detailed investigation into the antiplasmodial activity demonstrated that certain derivatives of 2-Amino-6-methoxy-4-methylquinoline hydrochloride displayed potent activity against the Dd2 strain of Plasmodium falciparum, with EC50 values in the low nanomolar range .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Catalyst/Solvent | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Skraup Reaction | H₂SO₄/Glycerol | 50–60 | Cost-effective | |

| Pd-Catalyzed Coupling | Pd(OAc)₂/PCy₃ in DMF | 70–85 | Regioselectivity | |

| Ultrasound-Assisted | Ionic Liquid/EtOH | 65–75 | Reduced reaction time |

Basic: What spectroscopic techniques are most effective for characterizing structural purity and functional groups in this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups. For instance, provides InChI and SMILES data for similar quinoline derivatives, guiding peak assignments (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₃ClN₂O requires m/z 248.06). ’s PubChem data for analogous compounds supports fragmentation pattern analysis .

- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C=O/C-N vibrations (1650–1750 cm⁻¹) to confirm hydrochloride salt formation .

Advanced: How can researchers resolve contradictions in NMR data when analyzing structural isomers or impurities?

Methodological Answer:

Contradictions often arise from:

- Tautomerism or Rotameric Forms : Use variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism in quinoline derivatives) .

- Impurity Profiling : ’s approach for esmolol hydrochloride impurities can be adapted: employ HPLC-MS with C18 columns (gradient elution: 0.1% TFA in acetonitrile/water) to isolate and characterize byproducts .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09) to confirm assignments .

Advanced: What are the mechanistic considerations in Pd-catalyzed cross-coupling reactions for synthesizing quinoline derivatives?

Methodological Answer:

- Oxidative Addition : Pd(0) reacts with aryl halides (e.g., 6-chloro substituents) to form Pd(II) intermediates. highlights ligand effects (e.g., PCy₃ increases electron density on Pd, accelerating this step) .

- Transmetalation : Boronic acid coupling partners transfer aryl groups to Pd. Methoxy groups enhance electron density, favoring this step .

- Reductive Elimination : Regioselectivity is influenced by steric effects; methyl groups at the 4-position reduce steric hindrance, improving yields .

Safety: What protocols are critical for handling and storing 2-Amino-6-methoxy-4-methylquinoline hydrochloride?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. ’s SDS for similar compounds recommends desiccants and humidity-controlled environments .

- Handling : Use PPE (gloves, goggles) in fume hoods. Quench residues with 10% acetic acid before disposal to neutralize reactive amines .

- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition .

Advanced: How can computational tools predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., antimicrobial enzymes). ’s biological data for 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid suggests potential antibacterial targets like DNA gyrase .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl) with activity. Hammett constants (σ) or logP values predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.